9,9-Dihexyl-9H-fluorene-2,7-diamine
CAS No.:
Cat. No.: VC18298530
Molecular Formula: C25H36N2
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36N2 |
|---|---|
| Molecular Weight | 364.6 g/mol |
| IUPAC Name | 9,9-dihexylfluorene-2,7-diamine |
| Standard InChI | InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3 |
| Standard InChI Key | RNKZODZMIBBTFK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCC |
Introduction
9,9-Dihexyl-9H-fluorene-2,7-diamine is an organic compound belonging to the fluorene derivative family. It features a unique molecular structure characterized by two hexyl substituents at the 9-position and two amino groups at the 2 and 7 positions of the fluorene backbone. This compound is notable for its applications in organic electronics and optoelectronic devices due to its excellent charge transport properties and stability .
Structural Features
The structure of 9,9-Dihexyl-9H-fluorene-2,7-diamine is defined by:
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A rigid fluorene backbone providing electronic stability.
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Hexyl chains at the 9-position enhancing solubility in organic solvents.
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Amino groups at the 2 and 7 positions contributing to reactivity and potential biological activity .
Chemical Identifiers
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IUPAC Name: 9,9-dihexylfluorene-2,7-diamine
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SMILES Notation:
CCCCCCC1(CCCCCC)C2=C(C=CC(N)=C2)C2=C1C=C(N)C=C2.
Synthetic Pathways
The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diamine typically involves:
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Alkylation of fluorene derivatives to introduce hexyl chains at the 9-position.
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Amination reactions to attach amino groups at the 2 and 7 positions.
Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly employed in these processes .
Reactivity
This compound participates in:
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Oxidation and reduction reactions due to its amino groups.
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Substitution reactions, facilitated by its aromatic structure.
Organic Electronics
9,9-Dihexyl-9H-fluorene-2,7-diamine is widely used in:
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Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties enhance device efficiency.
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Optoelectronic Devices: The compound's stability and solubility make it ideal for use in thin-film applications .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9,9-Dioctylfluorene-2,7-diamine | C29H44N2 | Longer alkyl chains for enhanced solubility |
| 9,9-Dimethylfluorene-2,7-diamine | C15H16N2 | Shorter chains; suitable for different applications |
| 1,1'-(9,9-Dihexylfluorene) | C25H36N2 | Additional functional groups for reactivity |
The balance between solubility (due to hexyl chains) and electronic properties makes 9,9-Dihexyl-9H-fluorene-2,7-diamine particularly suitable for advanced electronic applications .
Storage and Handling
To maintain its stability:
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